molecular formula C8H11NO B048295 1-Acetyl-2-ethynylpyrrolidine CAS No. 118800-19-4

1-Acetyl-2-ethynylpyrrolidine

Cat. No. B048295
M. Wt: 137.18 g/mol
InChI Key: ZAFKSHSFIZAUGY-UHFFFAOYSA-N
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Description

“1-Acetyl-2-ethynylpyrrolidine” is a derivative of “2-Acetyl-1-pyrroline” (2AP), which is a ketone derivative of the heterocyclic compound 1-pyrroline . 2AP is known for its pleasing aroma and is an important component of the scent in aromatic rice and other fragrant plants .

Scientific Research Applications

  • The acetylene group, a key structural feature in 1-Acetyl-2-ethynylpyrrolidine, has been significant in drug discovery and development, impacting various therapeutic proteins and chemical biology approaches (Talele, 2020).

  • A novel method for stabilizing potent odorants like 2-acetyl-1-pyrroline and analogues in dry powder form has been developed, enabling their commercial use as flavoring agents in food products (Fang & Cadwallader, 2014).

  • The compound's variants have been explored in the context of solvent-free acetylations of hydroxy, thiol, and amino groups under microwave irradiation, with potential for selective acetylations (Paul et al., 2002).

  • It has been involved in the synthesis of new compounds with potential applications in learning and memory processes (Pinza & Pifferi, 1978).

  • Derivatives of acetylpyridine, similar in structure to 1-Acetyl-2-ethynylpyrrolidine, have been used in anti-inflammatory drugs, anti-tumor agents, and anti-cancer agents (Ali, 2012).

  • A compound structurally related to 1-Acetyl-2-ethynylpyrrolidine has been identified as a potent, selective, and orally bioavailable DPP-IV inhibitor with potential for type 2 diabetes treatment (Villhauer et al., 2003).

properties

IUPAC Name

1-(2-ethynylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFKSHSFIZAUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-ethynylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JRM Lundkvist, HM Vargas, P Caldirola… - Journal of medicinal …, 1990 - ACS Publications
Muscarinic agonists1 with a selective effect on the central nervous system might be of clinical use for the treatment of certain psychiatricdisorders associated with impaired central …
Number of citations: 14 pubs.acs.org

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